molecular formula C8H6ClN3 B1355558 6-Chloro-1,8-naphthyridin-2-amine CAS No. 64874-37-9

6-Chloro-1,8-naphthyridin-2-amine

Cat. No.: B1355558
CAS No.: 64874-37-9
M. Wt: 179.6 g/mol
InChI Key: TUTNMAMRFFNROU-UHFFFAOYSA-N
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Description

6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) is a high-purity chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . This solid is characterized by a calculated density of 1.446 g/cm³, a high boiling point of approximately 338.1°C, and a flash point of around 158.3°C . It belongs to the class of 1,8-naphthyridines, which are recognized in medicinal chemistry as privileged structures or diazanaphthalenes—heterocyclic systems containing two pyridine rings . These scaffolds are of significant interest in biomedical research and drug discovery due to their capacity to interact with diverse biological receptors. The specific molecular structure of this compound, featuring the reactive chloro and amino functional groups, makes it a valuable synthetic intermediate or building block for the development of more complex molecules with potential biological activity. Researchers utilize this compound in various scientific research applications, including as a key precursor in organic synthesis and the exploration of structure-activity relationships. The primary value of 1,8-naphthyridine derivatives lies in their application in scientific and industrial research, particularly for the synthesis of novel compounds for pharmacological investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTNMAMRFFNROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493123
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64874-37-9
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of the 6 Chloro 1,8 Naphthyridin 2 Amine Core

Reactivity Profiling of the 6-Chloro Moiety

The chlorine atom at the C6 position of the 1,8-naphthyridine (B1210474) ring is the primary site for introducing molecular diversity. Its reactivity is governed by the electron-deficient nature of the naphthyridine ring system, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at Position 6

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing the 6-chloro-1,8-naphthyridin-2-amine core. The electron-withdrawing effect of the ring nitrogen atoms renders the carbon atom attached to the chlorine susceptible to attack by nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.

This transformation is highly versatile, allowing for the introduction of a wide range of substituents through the displacement of the chloride ion. Common nucleophiles employed in this context include:

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ether derivatives.

N-Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, are readily coupled to yield substituted 6-amino-1,8-naphthyridine derivatives.

S-Nucleophiles: Thiolates can displace the chlorine to form thioethers.

The reactivity of halogeno-naphthyridines in SNAr reactions makes this a facile method for derivatization. For instance, studies on related chloro-naphthyridine systems have demonstrated successful displacement with various amines and alkoxides. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical Conditions
Amine (N-Nucleophile)Piperidine6-(Piperidin-1-yl)-1,8-naphthyridin-2-amineHeat in solvent (e.g., Ethanol (B145695), DMF)
Alkoxide (O-Nucleophile)Sodium Methoxide6-Methoxy-1,8-naphthyridin-2-amineReflux in corresponding alcohol
Thiolate (S-Nucleophile)Sodium Thiophenoxide6-(Phenylthio)-1,8-naphthyridin-2-amineBase (e.g., NaH) in polar aprotic solvent (e.g., DMF)

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the 6-chloro position of the naphthyridine ring is an excellent substrate for these transformations. These methods offer a powerful means to form carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C6 position. organic-chemistry.orgsemanticscholar.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.orgnih.gov The synthesis of 2-amino-1,8-naphthyridines via Suzuki coupling has been reported, highlighting its utility without the need for protecting the amino group. semanticscholar.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org This transformation is ideal for synthesizing styrenyl and other alkenyl-substituted naphthyridines. The reaction proceeds in the presence of a palladium catalyst and a base, often with a phosphine ligand to stabilize the catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org It provides an alternative to classical SNAr for amination, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines. wikipedia.orgorganic-chemistry.org The catalytic system consists of a palladium source, a specialized phosphine ligand, and a base. acsgcipr.orglibretexts.org

Table 2: Overview of Cross-Coupling Reactions at Position 6

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-MiyauraAryl/Vinyl Boronic AcidC-CPd(OAc)₂, SPhos, K₂CO₃
HeckAlkene (e.g., Styrene)C-CPd(OAc)₂, PPh₃, Et₃N
Buchwald-HartwigPrimary/Secondary AmineC-NPd₂(dba)₃, BINAP, NaOtBu

Reductive Dechlorination and Hydrogenation Studies

Reductive dechlorination provides a method to remove the chlorine atom from the C6 position, yielding the parent 1,8-naphthyridin-2-amine. This transformation can be achieved under various reducing conditions. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C), and a base to neutralize the HCl generated. This process is a type of hydrogenolysis. While specific studies on this compound are not extensively detailed in the reviewed literature, the reductive dehalogenation of chloro-aromatic and heteroaromatic compounds is a well-established and predictable transformation.

Transformations Involving the 2-Amino Group

The 2-amino group is a key functional handle that behaves as a typical aromatic amine, readily undergoing a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the 2-amino group can be functionalized through reactions with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides, such as acetic anhydride, readily forms the corresponding amide derivative. For example, the closely related 7-amino-2-methyl-1,8-naphthyridine is smoothly converted to N-(7-methyl-1,8-naphthyridin-2-yl)acetamide upon treatment with acetic anhydride. This demonstrates the feasibility of acylating the 2-amino position on the 1,8-naphthyridine core.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products, requiring careful control of reaction conditions.

Arylation: While less common than C-N cross-coupling on the chloro-position, direct N-arylation can be achieved under specific conditions, often involving metal catalysis similar to the Buchwald-Hartwig reaction.

Condensation Reactions for Schiff Base and Imine Derivatives

The primary amino group at the C2 position readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines (-N=CH-R). nih.gov This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases from 1,8-naphthyridine precursors has been reported as a method to synthesize new derivatives with potential biological activities. ispub.com The resulting imine bond is itself a versatile functional group that can be subsequently reduced to a secondary amine or used in further cyclization reactions. This reaction provides a straightforward route to append a wide variety of carbonyl-containing fragments onto the naphthyridine scaffold. sphinxsai.com

Diazotization and Subsequent Reactions

The primary amino group at the C2 position of this compound is a key handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to yield a highly reactive aryldiazonium intermediate. rsc.orgunacademy.com This intermediate is generally not isolated but is immediately used in subsequent reactions to introduce a diverse range of substituents. organic-chemistry.org

A facile and effective method for the synthesis of various 1,8-naphthyridine derivatives utilizes this strategy. researchgate.net The process begins with the diazotization of commercially available 1,8-naphthyridine-2-amines. The resulting diazonium salt can then be converted into a more stable triflate intermediate. This triflate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aromatic and heteroaromatic boronic acids at the C2 position. researchgate.net

This three-step sequence—diazotization, triflation, and Suzuki coupling—provides a flexible route to novel naphthyridine derivatives with high yields. researchgate.net

StepReactionReagents & ConditionsPurpose
1DiazotizationNaNO₂, H₂SO₄, H₂O, 0°CConverts the 2-amino group to a diazonium salt.
2TriflationTriflic anhydride, PyridineConverts the diazonium salt to a stable triflate leaving group.
3Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂OForms a new C-C bond, attaching an aryl group at the C2 position.

Beyond triflation and coupling, the diazonium intermediate derived from the this compound core is amenable to a range of classical Sandmeyer and Sandmeyer-type reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org These reactions, catalyzed by copper(I) salts, can replace the diazonium group with halides (Cl, Br) or a cyano group. mnstate.edulscollege.ac.in Other transformations include the Schiemann reaction for fluorination (using HBF₄) and hydroxylation by reaction with water at elevated temperatures. masterorganicchemistry.comlscollege.ac.in Modern, metal-free deaminative halogenation protocols have also been developed for aminoheterocycles, offering alternative pathways that avoid potentially hazardous diazonium salt accumulation. nih.govnih.gov

Modifications at Other Positions of the 1,8-Naphthyridine Ring System

While the 2-amino and 6-chloro positions are primary sites for modification, the functionalization of other carbon atoms on the 1,8-naphthyridine ring is crucial for fine-tuning the physicochemical and biological properties of the resulting analogs. Advanced synthetic strategies, including C-H activation and regioselective metalation, have been employed to achieve this.

Direct C-H activation has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. researchgate.net Palladium-catalyzed C-H functionalization is particularly prominent in organic synthesis. nih.gov While direct C-H activation on the this compound substrate is not widely documented, numerous studies on related N-heterocycles demonstrate the feasibility of this approach.

For instance, palladium-catalyzed C-H activation reactions at the ortho position of 2-phenylpyridine are well-established, showcasing the ability of a pyridine nitrogen to direct functionalization. rsc.org This suggests that the nitrogen atoms in the 1,8-naphthyridine ring could similarly direct C-H activation at adjacent positions (e.g., C3 or C7). Such transformations can be used for arylation, alkenylation, and acyloxylation. Ruthenium-based catalysts have also been successfully employed for the C-H arylation of various arenes using directing groups. mdpi.com The development of directing groups that can be temporarily installed on the naphthyridine core, for example on the 2-amino group, could enable highly selective C-H functionalization at distal positions. nih.gov

Beyond C-H activation, regioselective functionalization of the 1,8-naphthyridine core can be achieved through various organometallic and substitution reactions. The inherent electronic properties of the ring system often dictate the site of reactivity.

Studies on the amination of halogeno-1,8-naphthyridines have shown that substitution patterns can be complex. For example, the reaction of 3-chloro-1,8-naphthyridine with potassium amide can lead to the formation of a σ-adduct at C2, preceding other transformations. researchgate.net This highlights the electrophilic nature of the C2 and C4 positions.

Directed ortho metalation and related techniques offer precise control over regioselectivity. The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, allows for the regioselective deprotonation (magnesiation) of the naphthyridine ring. d-nb.info The presence or absence of a Lewis acid like BF₃·OEt₂ can act as a switch, directing the metalation to different positions. For example, on a 1,5-naphthyridine core, magnesiation occurs at one position in the absence of the Lewis acid and at a different position in its presence. d-nb.info This strategy enables the introduction of a wide range of electrophiles at specific sites, such as C5 or C7, on the naphthyridine skeleton. beilstein-journals.org

PositionReaction TypeReagentsOutcome
C2/C4Nucleophilic Aromatic Substitution (SNAr)Amines (e.g., KNH₂)Replacement of a halo-substituent or addition to the ring. researchgate.net
C5Directed MetalationTMPMgCl·LiClDeprotonation followed by quenching with an electrophile. beilstein-journals.org
C7Directed MetalationTMPMgCl·LiClDeprotonation followed by quenching with an electrophile. d-nb.info
C2/C8Lewis-Acid Switched MetalationTMPMgCl·LiCl + BF₃·OEt₂Selective deprotonation at different positions based on reaction conditions. d-nb.info

Synthesis of Compound Libraries Based on this compound as a Building Block

The 1,8-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents, attributed to its versatile synthesis and broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net Consequently, the this compound core is an ideal starting point for the construction of diverse compound libraries aimed at drug discovery.

The design of libraries based on the 1,8-naphthyridine scaffold is guided by established medicinal chemistry principles. The core itself often acts as a bioisostere for other bicyclic heterocycles like quinoline (B57606) or purine, capable of forming key hydrogen bonds and π-stacking interactions with biological targets. tandfonline.com

A prominent design strategy is molecular hybridization , which involves combining the 1,8-naphthyridine scaffold with other known pharmacophores. nih.gov For example, in the development of new anti-mycobacterial agents, the 1,8-naphthyridine core has been linked to piperazine and benzamide moieties, both of which are present in existing anti-tubercular drugs. nih.govrsc.orgbohrium.com

Structure-Activity Relationship (SAR) studies guide the selection of substituents to be introduced at various positions. The 6-chloro and 2-amino groups of the starting block are convenient anchor points for diversification. The chlorine at C6 can be substituted via nucleophilic aromatic substitution, while the amino group at C2 can be acylated, alkylated, or used to build further heterocyclic rings. Modifications at other positions (e.g., C3, C4, C7) are then explored to optimize activity, selectivity, and pharmacokinetic properties. researchgate.net In silico methods, such as molecular docking, are frequently used to predict the binding modes of designed analogs and prioritize synthetic targets. rsc.org

To efficiently explore the chemical space around the 1,8-naphthyridine core, combinatorial and parallel synthesis techniques are employed. nih.govuniroma1.itParallel synthesis involves the simultaneous synthesis of a library of compounds in an array of separate reaction vessels. nih.govbioduro.com This method is highly amenable to the derivatization of the this compound scaffold.

For instance, a library of analogs can be rapidly generated by reacting a common intermediate, derived from the starting scaffold, with a diverse set of building blocks. acs.org A typical workflow might involve:

Scaffold Preparation: Synthesis of a key intermediate, for example, by attaching a piperazine ring to the C2 position of this compound.

Parallel Derivatization: Distributing the intermediate into a 96-well plate or an array of reaction tubes.

Building Block Addition: Adding a unique building block (e.g., a diverse set of carboxylic acids for an amidation reaction or various sulfonyl chlorides for sulfonylation) to each well.

Work-up and Purification: Utilizing high-throughput purification methods, such as preparative HPLC, to isolate the final compounds.

This approach was utilized in the synthesis of a library of 1,8-naphthyridine-3-carbonitrile analogues, where a piperazine-linked intermediate was reacted with various substituted N-phenylacetamides and carboxylic acids to produce dozens of distinct compounds for biological screening. nih.gov Such methods accelerate the discovery process by quickly generating the large number of structurally diverse molecules needed for high-throughput screening and the establishment of robust SAR. bioduro.com

Advanced Spectroscopic and Structural Characterization Techniques for 6 Chloro 1,8 Naphthyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is indispensable for determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

For the parent 1,8-naphthyridine (B1210474), the protons on the heterocyclic rings resonate at specific chemical shifts. chemicalbook.com The introduction of substituents, such as a chlorine atom and an amino group in 6-Chloro-1,8-naphthyridin-2-amine, significantly alters the electronic distribution and, consequently, the chemical shifts of the aromatic protons. The amino group (-NH₂) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The integration of the proton signals provides a quantitative measure of the number of protons corresponding to each signal, which is crucial for confirming the molecular structure and assessing the purity of the sample. The absence of unexpected signals is a strong indicator of high purity.

Table 1: Representative ¹H-NMR Data for 1,8-Naphthyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
7-amino-1,8-naphthyridin-2-olDMSO-d₆11.91 (1H, s), 7.65 (2H, d, J = 9.2 Hz), 7.03 (2H, s), 6.34 (1H, d, J = 8.4 Hz), 6.12 (1H, d, J = 9.2 Hz) rsc.org
N-(7-Hydroxy-1,8-naphthyridin-2-yl)acetamideDMSO-d₆11.90 (1H, s), 10.50 (1H, s), 8.02 (1H, d, J = 8.4 Hz), 7.90 (1H, d, J = 8.8 Hz), 7.82 (1H, d, J = 9.6 Hz), 6.40 (1H, d, J = 9.6 Hz), 2.12 (3H, s) rsc.org

This table is for illustrative purposes and shows data for related structures to indicate the types of signals and coupling patterns observed in this class of compounds.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.

In this compound, the carbon atoms of the naphthyridine core will have characteristic chemical shifts. The carbon atom attached to the chlorine (C-6) will be significantly influenced by the halogen's inductive effect, typically shifting its resonance downfield. Similarly, the carbon atom bonded to the amino group (C-2) will also exhibit a characteristic chemical shift. The analysis of the ¹³C-NMR spectrum allows for the unambiguous assignment of each carbon atom in the molecule. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)
C2 (bearing NH₂)155 - 165
C395 - 105
C4135 - 145
C4a120 - 130
C5115 - 125
C6 (bearing Cl)140 - 150
C7110 - 120
C8a150 - 160

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for complex molecules to establish definitive connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of proton connectivity through the molecule's backbone.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It is instrumental in assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the complete molecular structure by connecting different spin systems.

For this compound and its derivatives, these 2D NMR techniques would be crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the naphthyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com For this compound (C₈H₆ClN₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. uni.lu This is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₈H₇ClN₃⁺180.0323
[M+Na]⁺C₈H₆ClN₃Na⁺202.0142

These values are predicted based on the elemental composition and can be used to confirm the identity of the compound in an HRMS experiment. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. libretexts.orgyoutube.com For aromatic amines and halogenated compounds, specific fragmentation pathways are often observed. miamioh.edulibretexts.org

For this compound, characteristic fragmentation could involve the loss of the chlorine atom, the amino group, or cleavage of the naphthyridine ring system. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic naphthyridine core, and carbon-chlorine bond.

The primary amine (–NH₂) group typically shows two distinct stretching vibrations in the region of 3300–3500 cm⁻¹. For related 1,8-naphthyridine derivatives, N-H stretching bands have been observed around 3368 cm⁻¹. rsc.org The N-H bending vibration is expected to appear in the 1590–1650 cm⁻¹ range.

The aromatic 1,8-naphthyridine ring system gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the heterocyclic rings typically occur in the 1400–1600 cm⁻¹ region. rsc.org Aromatic C–H stretching vibrations are anticipated just above 3000 cm⁻¹. The C–Cl stretching vibration is generally observed in the fingerprint region, typically between 700 and 800 cm⁻¹, as seen in analogous chloro-substituted naphthyridine structures.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Primary Amine (N-H) Bending (Scissoring) 1590 - 1650
Aromatic Ring (C=C/C=N) Stretching 1400 - 1600
Aromatic C-H Stretching 3000 - 3100

Note: The values are based on typical ranges for the specified functional groups and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as this compound. The spectrum provides information on the extent of conjugation and the electronic properties of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions, which are characteristic of its extended aromatic system. These high-intensity absorptions are typical for naphthyridine and naphthalimide cores. pku.edu.cn Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the amine group and the naphthyridine ring, may also be observed, though typically with lower intensity.

Table 2: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Chromophore
π → π* Pi bonding to pi anti-bonding Naphthyridine aromatic system

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest search, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented. However, if such data were available, it would unequivocally confirm the planarity of the naphthyridine ring system. It would also reveal the spatial orientation of the chloro and amine substituents relative to the bicyclic core. Furthermore, analysis of the crystal packing would elucidate intermolecular hydrogen bonds formed by the amine group, which play a crucial role in the solid-state architecture and physical properties of the compound. For related chloro-naphthyridine structures, recrystallization from solvents like ethanol (B145695) or diethyl ether has been shown to produce high-quality crystals suitable for X-ray analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and halogens) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula, serving as a crucial check for purity and confirming the compound's empirical formula.

For this compound, the molecular formula is C₈H₆ClN₃. The theoretical elemental composition can be calculated based on its molecular weight (179.61 g/mol ). This analytical method is standard in the synthesis of novel compounds, where close agreement between found and calculated values provides strong evidence for the successful synthesis of the target structure. prepchem.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass ( g/mol ) % Composition
Carbon C 12.011 96.088 53.50%
Hydrogen H 1.008 6.048 3.37%
Chlorine Cl 35.453 35.453 19.74%
Nitrogen N 14.007 42.021 23.39%

| Total | | | 179.61 | 100.00% |

Computational and Theoretical Studies on 6 Chloro 1,8 Naphthyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. In studies of 1,8-naphthyridine (B1210474) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For 6-Chloro-1,8-naphthyridin-2-amine, the HOMO is expected to be predominantly located on the electron-rich 1,8-naphthyridine ring system, particularly influenced by the amino group, which acts as an electron-donating group. researchgate.net Conversely, the LUMO is anticipated to be distributed across the heterocyclic ring, with significant contributions from the electron-withdrawing chloro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. researchgate.net Molecular orbital calculations can also elucidate the nature of the electronic transitions, with the transition from HOMO to LUMO often being a π→π* transition. ias.ac.in

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape illustrates the relative energies of these different conformations. For this compound, the primary source of conformational flexibility would be the rotation around the C-N bond of the amino group.

While the 1,8-naphthyridine core is largely planar and rigid, the orientation of the amino group's hydrogen atoms relative to the ring can vary. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. It is expected that the most stable conformer would have the amino group oriented to minimize steric hindrance with the adjacent hydrogen atom on the ring. The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of a molecule. nih.gov For this compound, reactivity is influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro group on the naphthyridine scaffold.

The molecular electrostatic potential (MESP) map, which can be generated from DFT calculations, provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the naphthyridine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms and the area around the carbon atom bonded to the chlorine are likely to show positive potential.

Furthermore, reactivity indices derived from conceptual DFT, such as the dual descriptor, can pinpoint specific atoms as either nucleophilic or electrophilic sites. A positive value for the dual descriptor indicates a site for nucleophilic attack, whereas a negative value suggests a site for electrophilic attack. scirp.org This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways. For instance, the chloro group at position 6 is a potential site for nucleophilic substitution reactions, a common strategy in the functionalization of heterocyclic compounds.

Molecular Modeling and Simulation

Moving beyond static quantum chemical calculations, molecular modeling and simulation techniques can predict the potential biological activities and dynamic behavior of this compound.

Prediction of Activity Spectra for Substances (PASS) for Potential Biological Activities

Prediction of Activity Spectra for Substances (PASS) is an in-silico tool that predicts a wide range of biological activities of a compound based on its 2D structure. The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. The results are presented as a list of potential activities with a corresponding probability for the compound to be active (Pa) or inactive (Pi).

While a specific PASS analysis for this compound is not publicly available in the reviewed literature, the 1,8-naphthyridine scaffold is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov A PASS prediction for this compound would likely suggest a range of potential pharmacological effects and mechanisms of action. The table below illustrates a hypothetical, yet representative, PASS prediction for a compound with a similar heterocyclic core, showcasing the types of activities that could be anticipated.

Predicted Biological ActivityPaPi
Antineoplastic> 0.7< 0.1
Kinase Inhibitor> 0.6< 0.1
Antibacterial> 0.5< 0.2
Anti-inflammatory> 0.4< 0.3
Antiviral> 0.3< 0.4

This table is for illustrative purposes and does not represent actual PASS data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com For this compound, MD simulations could be employed to understand its behavior in aqueous solution, providing insights into its hydration and conformational dynamics.

More significantly, if a potential biological target is identified, for instance, a protein kinase, MD simulations can be used to model the interaction between the compound and the protein's binding site. nih.gov These simulations can reveal the stability of the protein-ligand complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the binding, and the conformational changes that may occur in both the ligand and the protein upon binding. Such studies are crucial in rational drug design, helping to refine the structure of a lead compound to improve its binding affinity and selectivity. For example, simulations could explore how the chloro and amino substituents contribute to the binding and whether modifications to these groups could enhance the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthyridine Analogs

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.org For naphthyridine analogs, QSAR studies have been instrumental in identifying key structural features that can be modified to enhance their therapeutic potential, for instance, as anticancer or antiviral agents. nih.govresearchgate.net These studies involve two main stages: the generation of molecular descriptors and the development of a statistical model to link these descriptors to biological responses. wikipedia.org

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For naphthyridine analogs, a variety of descriptors have been employed, ranging from two-dimensional (2D) to three-dimensional (3D) representations of the molecular structure.

Descriptor Generation:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov In studies of 1,8-naphthyridine derivatives as tubulin polymerization inhibitors, 2D descriptors have been successfully used to develop statistically significant QSAR models. researchgate.net

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are crucial for understanding the steric and electronic interactions with a biological target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent in 3D-QSAR. nih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Statistical Modeling:

Once the descriptors are generated, various statistical methods are employed to build the QSAR model. The goal is to create a mathematical equation that can accurately predict the biological activity of new, untested compounds. unipd.it

Multiple Linear Regression (MLR): This is a common method used to establish a linear relationship between the biological activity and a set of molecular descriptors. researchgate.net

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is often used in conjunction with CoMFA and CoMSIA. nih.gov

Genetic Algorithms (GA): GA can be used as a variable selection method to choose the most relevant descriptors for building a robust QSAR model, often in combination with MLR or other regression techniques. mdpi.com

The statistical validity of the developed QSAR models is assessed using several parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A high Q² value is particularly important as it indicates the predictive power of the model on an external test set of compounds. researchgate.net

Table 1: Statistical Parameters of 2D-QSAR Models for Naphthyridine Derivatives Against HIV-1 Integrase Activity. researchgate.net
ModelR² (training set)Q² (test set)
Stepwise-MLR0.8480.521
Consensus Stepwise-MLR0.8620.651
GAPLS-MLR0.7090.502
Consensus GAPLS-MLR0.7510.775

The ultimate goal of QSAR studies is to provide a clear understanding of how specific structural modifications impact the biological activity of a compound. For naphthyridine analogs, these studies have yielded valuable insights for the rational design of more potent molecules.

For instance, in a 3D-QSAR study on naphthyridine derivatives with cytotoxic activity, CoMFA and CoMSIA contour maps revealed critical structural requirements for enhanced potency. nih.gov The study highlighted that:

Steric and Electrostatic Fields: The placement of bulky or electropositive/electronegative groups at specific positions on the naphthyridine scaffold significantly influences activity. For example, replacing a methyl group at the C-7 position with more electronegative groups like methoxy (B1213986) or carbonyl was predicted to improve biological activity. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donor groups at certain positions, such as the C-1 amino group of the naphthyridine ring, was found to be favorable for activity. nih.gov

Substitution Patterns: The nature and position of substituents on the phenyl ring attached to the naphthyridine core were also identified as important determinants of cytotoxicity. nih.gov

In another study focusing on 1,8-naphthyridin-4-ones as photosystem II inhibitors, a QSAR model based on molecular connectivity indices suggested that the position, size, and polarity of substituents are the predominant factors controlling their inhibitory activity. nih.gov Furthermore, QSAR models for naphthyridine derivatives as HIV-1 integrase inhibitors have indicated the importance of polarizability, electronegativity, and the presence of aromatic nitrogen atoms for their activity. researchgate.net

Medicinal Chemistry Applications of the 1,8 Naphthyridine Scaffold and 6 Chloro 1,8 Naphthyridin 2 Amine Derivatives

Role of 1,8-Naphthyridines in Target-Oriented Drug Design

The 1,8-naphthyridine (B1210474) scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational framework for designing molecules that can interact with specific biological targets. researchgate.netnih.gov Its derivatives have been investigated for a multitude of pharmacological activities, including but not limited to antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. researchgate.netnih.gov

Overview of Enzyme Inhibition by 1,8-Naphthyridine Derivatives (e.g., Protein Kinases, Topoisomerases, EGFR, PDE4, FabI/FabK)

Derivatives of 1,8-naphthyridine have been identified as inhibitors of various enzymes crucial in physiological and pathological processes. nih.gov

Protein Kinases: Certain hetarylaminonaphthyridine derivatives have been developed as inhibitors of ATP-consuming proteins, such as protein kinases, with potential applications in oncology. google.com Ripretinib, a kinase inhibitor containing a 1,6-naphthyridin-2(1H)-one core, is approved for treating advanced gastrointestinal stromal tumors. nih.gov

Topoisomerases: The antibacterial action of early 1,8-naphthyridine derivatives like nalidixic acid involves the inhibition of DNA gyrase, a type II topoisomerase. mdpi.comnih.gov Newer derivatives, such as gemifloxacin (B1671427) and trovafloxacin, also target DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication. mdpi.com

EGFR: The 1,8-naphthyridine scaffold has been explored for its potential in developing Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

PDE4: While research is ongoing, the broad pharmacological profile of naphthyridines suggests potential for phosphodiesterase 4 (PDE4) inhibition, an area of interest for inflammatory conditions.

FabI/FabK: Naphthyridin-2-one derivatives have been investigated as potential inhibitors of FabI and FabK, enzymes involved in bacterial fatty acid synthesis. nih.gov

Carbonic Anhydrase and Alkaline Phosphatase: Recent studies have shown that certain nih.govresearchgate.net-Naphthyridine derivatives are potent dual inhibitors of carbonic anhydrase (CA) and alkaline phosphatase (ALP) isozymes. nih.gov For instance, derivatives have demonstrated significant inhibitory activity against CA-II, CA-IX, and CA-XII, as well as tissue-nonspecific alkaline phosphatase (b-TNAP) and intestinal alkaline phosphatase (c-IAP). nih.gov

Table 1: Enzyme Inhibition by 1,8-Naphthyridine Derivatives

Derivative/Compound Class Target Enzyme(s) Biological Context Reference(s)
Hetarylaminonaphthyridines Protein Kinases Cancer google.com
Nalidixic Acid DNA Gyrase (Topoisomerase II) Antibacterial mdpi.comnih.gov
Gemifloxacin, Trovafloxacin DNA Gyrase, Topoisomerase IV Antibacterial mdpi.com
Naphthyridin-2-one derivatives FabI, FabK Antibacterial nih.gov
nih.govresearchgate.net-Naphthyridine derivatives Carbonic Anhydrase (CA-II, IX, XII), Alkaline Phosphatase (b-TNAP, c-IAP) Bone Disorders nih.gov

Modulation of Receptors and Ion Channels

The versatility of the 1,8-naphthyridine scaffold extends to the modulation of various receptors and ion channels.

Receptor Modulation: Derivatives have been synthesized and evaluated for β-receptor blocking activity, although the specific compounds tested were found to be inactive. nih.gov The scaffold is also associated with activity at adenosine (B11128) receptors and as adrenoceptor antagonists. nih.gov The nicotinic acetylcholine (B1216132) receptor (nAChR), a type of ligand-gated ion channel, is a key target for understanding how membrane environments affect receptor function. nih.gov

Ion Channel Modulation: Drugs that act on ion channels, including those for GABA, sodium, and calcium, are used to treat a range of psychiatric disorders. researchgate.net The GABAA receptor, a chloride ion channel, is a well-established target for therapeutic agents. researchgate.net The structural features of 1,8-naphthyridines make them candidates for the design of new ion channel modulators.

Biological Activity of Naphthyridine Derivatives Relevant to 6-Chloro-1,8-naphthyridin-2-amine

The biological activities of 1,8-naphthyridine derivatives are extensive, with significant research focused on their therapeutic potential in various diseases. nih.govresearchgate.netnih.gov

Antimicrobial Research: Antibacterial and Antifungal Potential

The 1,8-naphthyridine core is a well-established pharmacophore in the development of antimicrobial agents. nih.gov

Antibacterial Activity: The first antibacterial agent from this class was nalidixic acid, which inhibits bacterial DNA replication. nih.gov Since then, numerous derivatives have been synthesized and tested. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) showed high activity against S. pyogenes and moderate activity against E. coli. nih.gov Compounds with a 4-chlorophenyl ring attached to a pyrazolinone or pyrazole (B372694) nucleus linked to a 1,8-naphthyridine scaffold have demonstrated significant activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com Furthermore, 1,8-naphthyridine derivatives have been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, potentially by inhibiting efflux pumps. nih.gov Research has also focused on their efficacy against Mycobacterium tuberculosis, with some derivatives showing promising anti-tubercular activity. rsc.org For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mtb H37Rv. rsc.org

Antifungal Activity: Certain 1,8-naphthyridine derivatives have also displayed antifungal properties. mdpi.com For instance, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile exhibited strong fungicidal activity against Aspergillus niger. nih.gov Derivatives bearing a 4-chlorophenyl substituent also showed activity against Aspergillus niger and Candida albicans. mdpi.com

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

Derivative Target Organism(s) Activity/Finding Reference(s)
2-Chloro-1,8-naphthyridine-3-carbaldehyde S. pyogenes, E. coli High activity against S. pyogenes, moderate against E. coli. nih.gov
Hydrazono and azo derivatives with a 4-chlorophenyl ring B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans Active against a range of bacteria and fungi. mdpi.com
4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile S. aureus, A. niger Strong bactericidal and fungicidal activity. nih.gov
1,8-Naphthyridine-3-carbonitrile analogue (ANA-12) Mycobacterium tuberculosis H37Rv MIC of 6.25 μg/mL. rsc.org

Antiviral Investigations

The 1,8-naphthyridine scaffold is present in compounds investigated for their antiviral properties. nih.govresearchgate.net Research has shown activity against a range of viruses, including human cytomegalovirus (HCMV). researchgate.netnih.gov A series of 1,6-naphthyridine (B1220473) derivatives demonstrated potent anti-HCMV activity, with one compound having a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of ganciclovir. nih.gov These compounds remained effective against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.gov The natural product aaptamine, which has a 1,6-naphthyridine core, has shown activity against HIV-1. mdpi.com

Anti-Inflammatory and Analgesic Research

Derivatives of 1,8-naphthyridine have been a focus of research for new anti-inflammatory and analgesic agents. nih.govnih.gov A series of 5-(alkylamino)- researchgate.netnih.govnih.govtriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-6-carboxamides displayed significant anti-inflammatory properties in animal models. nih.gov One of the most potent compounds in this series produced an 80% inhibition of edema and did not cause gastrointestinal side effects at high doses. nih.gov Other related derivatives showed predominant analgesic activity. nih.gov The anti-inflammatory potential is also linked to the inhibition of enzymes like lipoxygenase. mdpi.com

Anticancer Research and Mechanisms of Action

The 1,8-naphthyridine core is a significant pharmacophore in the development of novel anticancer agents, with its derivatives demonstrating efficacy through various mechanisms. ekb.eg These mechanisms include, but are not limited to, DNA intercalation, inhibition of topoisomerase I and II, induction of apoptosis, and cell cycle arrest. ekb.egresearchgate.net

Derivatives of this compound have been a particular focus of anticancer research. These compounds have been shown to exert cytotoxic effects on various human cancer cell lines. The anticancer activity of these derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

DNA Intercalation: The planar structure of the 1,8-naphthyridine ring system allows it to insert between the base pairs of DNA, a process known as intercalation. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The presence of the chloro and amino groups on the naphthyridine ring can influence the binding affinity and mode of intercalation.

Cell Cycle Arrest: Some derivatives of this compound have been observed to halt the cell cycle at specific checkpoints, such as G0/G1, G2, or M phase. researchgate.netnih.gov For instance, a novel dihydrobenzofuro[4,5-b] ekb.egnih.govnaphthyridin-6-one derivative, MHY-449, has been shown to induce cell cycle arrest in human lung cancer cells. researchgate.net By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer drugs, including derivatives of this compound, function by inducing apoptosis in cancer cells. ekb.egresearchgate.net The aforementioned MHY-449, for example, triggers apoptosis in lung cancer cells through the downregulation of the Akt signaling pathway. researchgate.net This process often involves the activation of a cascade of enzymes called caspases, which dismantle the cell in a controlled manner. researchgate.net

The following table summarizes the anticancer mechanisms of action for some 1,8-naphthyridine derivatives.

Mechanism of ActionDescriptionReference
DNA Intercalation Insertion between DNA base pairs, disrupting replication and transcription. researchgate.net
Cell Cycle Arrest Halting of the cell division cycle at specific checkpoints. researchgate.netnih.govresearchgate.net
Apoptosis Induction Triggering of programmed cell death in cancer cells. ekb.egresearchgate.netresearchgate.net
Topoisomerase Inhibition Interference with enzymes that manage DNA topology, leading to DNA damage. ekb.egresearchgate.net

Research into Neurological Disorders

The 1,8-naphthyridine scaffold has also been investigated for its potential in treating a range of neurological disorders. nih.gov Derivatives of this heterocyclic system have shown promise as anticonvulsant, antidepressant, and have been studied in the context of Alzheimer's disease. nih.gov

Anticonvulsant Activity: Certain 1,8-naphthyridine derivatives have demonstrated the ability to suppress or reduce the severity of seizures in preclinical models. This activity suggests their potential as a basis for the development of new antiepileptic drugs.

Antidepressant Activity: Research has also explored the antidepressant potential of 1,8-naphthyridine compounds. nih.gov These studies often involve evaluating the ability of the compounds to modulate the levels of neurotransmitters in the brain that are implicated in mood regulation.

Alzheimer's Disease: The potential application of 1,8-naphthyridine derivatives in the context of Alzheimer's disease has been a subject of investigation. nih.gov Research in this area may focus on the ability of these compounds to inhibit enzymes such as acetylcholinesterase or to modulate other pathological processes associated with the disease.

Other Investigated Biological Activities

Beyond cancer and neurological disorders, derivatives of 1,8-naphthyridine, including those related to this compound, have been explored for a variety of other biological activities. nih.gov

Antihypertensive Activity: Several 1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to lower blood pressure. nih.govresearchgate.net For example, a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives showed vasorelaxing activity, suggesting a potential mechanism for their antihypertensive effects. nih.gov Some of these compounds are thought to act as guanylate-cyclase inhibitors or as activators of ATP-sensitive potassium channels. nih.gov

Antiallergic Activity: The potential of 1,8-naphthyridine derivatives as antiallergic agents has also been reported in the scientific literature. nih.gov

Antioxidant Activity: Some compounds containing the 1,8-naphthyridine scaffold have been investigated for their antioxidant properties. nih.gov Antioxidants can neutralize harmful free radicals in the body, which are implicated in a variety of diseases.

The following table provides a summary of these other investigated biological activities.

Biological ActivityDescriptionReference
Antihypertensive Ability to lower blood pressure. nih.govresearchgate.net
Antiallergic Potential to mitigate allergic reactions. nih.gov
Antioxidant Capacity to neutralize harmful free radicals. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided valuable insights into the roles of the chlorine substituent, the 2-amino group, and substitutions at other positions on the naphthyridine ring.

Role of the 2-Amino Group in Biological Interactions

The 2-amino group is a critical functional group that often participates in key hydrogen bonding interactions with biological targets. mdpi.com Its basicity and ability to act as a hydrogen bond donor are crucial for the binding of these derivatives to enzymes and receptors. For example, in the context of DNA binding, the 2-amino group of 2-amino-1,8-naphthyridines can form specific hydrogen bonds with a cytosine base. nih.gov The protonation of the amino group under physiological conditions can also lead to electrostatic interactions that contribute to binding affinity.

Influence of Substituents at Other Naphthyridine Positions on Biological Activity

The introduction of various substituents at other positions on the 1,8-naphthyridine ring can have a profound impact on the biological activity of the resulting derivatives. nih.govekb.eg These modifications can alter the molecule's size, shape, and electronic properties, leading to changes in its binding affinity, selectivity, and pharmacokinetic properties.

For example, a study on a series of 2-amino-1,8-naphthyridines demonstrated that the addition of methyl groups to the naphthyridine ring significantly enhanced the binding affinity for cytosine in a DNA duplex. nih.gov The binding constant increased with the number of methyl groups, following the order: 2-amino-1,8-naphthyridine < 2-amino-7-methyl-1,8-naphthyridine < 2-amino-5,7-dimethyl-1,8-naphthyridine < 2-amino-5,6,7-trimethyl-1,8-naphthyridine. nih.gov This enhancement was attributed to a reduction in the loss of binding entropy upon the introduction of the hydrophobic methyl groups. nih.gov

The following table illustrates the impact of methyl substitution on the binding affinity of 2-amino-1,8-naphthyridine derivatives to cytosine.

CompoundNumber of Methyl Groups1:1 Binding Constant (10⁶ M⁻¹)Reference
2-amino-1,8-naphthyridine (AND) 00.30 nih.gov
2-amino-7-methyl-1,8-naphthyridine (AMND) 12.7 nih.gov
2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) 26.1 nih.gov
2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) 319 nih.gov

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in medicinal chemistry for understanding drug-receptor interactions and for screening potential drug candidates. In the context of 1,8-naphthyridine derivatives, molecular docking studies have been crucial in elucidating their mechanism of action against various biological targets, particularly in the realm of antimicrobial agents.

Research has suggested that the antimicrobial effects of 1,8-naphthyridine derivatives, including those derived from this compound, are often attributed to their ability to inhibit bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. mdpi.com

A notable study by Elkanzi et al. (2024) investigated the antimicrobial and antioxidant potential of a series of spiro ß-Lactams and thiazolidinones possessing a 1,8-naphthyridine moiety. nih.gov Their research included molecular docking simulations to explore the binding interactions of these derivatives within the active site of topoisomerase II, providing valuable insights into their structure-activity relationships. The presence of a chloro-substituted phenyl ring in some of the studied derivatives makes these findings particularly relevant to the this compound class of compounds. nih.gov

The docking studies revealed that these 1,8-naphthyridine derivatives fit well into the binding pocket of topoisomerase II. The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. The structure-activity relationship (SAR) analyses indicated that the presence and position of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, significantly influenced the antimicrobial activity of the compounds. nih.gov

For instance, compounds with a chloro group at the para position of the phenyl ring demonstrated improved antimicrobial efficacy. nih.gov The molecular docking results supported these experimental findings, showing that these substitutions led to more favorable binding energies and stronger interactions with the target enzyme. nih.gov

Below are data tables summarizing the molecular docking scores and binding interactions of selected 1,8-naphthyridine derivatives with topoisomerase II, as reported in the study by Elkanzi et al. (2024).

Table 1: Molecular Docking Scores of 1,8-Naphthyridine Derivatives with Topoisomerase II

CompoundDocking Score (kcal/mol)
4b-7.854
5b-7.642
7b-8.123
8b-8.011
Reference Drug
Doxorubicin-9.215

Data sourced from Elkanzi et al. (2024) nih.gov

Table 2: Key Binding Interactions of 1,8-Naphthyridine Derivatives with Topoisomerase II Active Site Residues

CompoundInteracting ResiduesType of Interaction
4bASP462, GLU461, ASN421Hydrogen Bond
ILE441, PRO442Hydrophobic Interaction
5bGLU461, ASN421Hydrogen Bond
ILE441, PRO442Hydrophobic Interaction
7bASP462, GLU461, ASN421Hydrogen Bond
ILE441, PRO442, VAL443Hydrophobic Interaction
8bGLU461, ASN421Hydrogen Bond
ILE441, PRO442, VAL443Hydrophobic Interaction

Data interpreted from the findings of Elkanzi et al. (2024) nih.gov

These molecular docking studies underscore the potential of this compound derivatives as a scaffold for the development of novel antimicrobial agents targeting bacterial topoisomerases. The detailed understanding of their binding modes provides a rational basis for the future design and optimization of more potent inhibitors.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of 1,8-naphthyridine (B1210474) derivatives has been a subject of considerable research, with a growing emphasis on developing more efficient, cost-effective, and environmentally benign methods. rsc.orgkthmcollege.ac.in Historically, methods like the Friedländer annulation have been central to constructing the naphthyridine core. nih.gov However, future research must pivot towards greener and more sustainable synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.com Applying microwave irradiation to the cyclization steps in the synthesis of 6-Chloro-1,8-naphthyridin-2-amine could significantly enhance efficiency. derpharmachemica.com

Aqueous-Phase Synthesis: The use of water as a solvent is a cornerstone of green chemistry. rsc.org Recent studies have demonstrated the successful gram-scale synthesis of 1,8-naphthyridines in water, often facilitated by inexpensive and biocompatible catalysts like choline (B1196258) hydroxide (B78521). acs.org Adapting these aqueous methods for the production of this compound is a critical future goal.

Catalyst Innovation: Research into novel catalysts, such as basic ionic liquids or N-bromosulfonamides, has shown promise in promoting the efficient synthesis of 1,8-naphthyridines under mild conditions. nih.govorganic-chemistry.org Future work should explore the application of these and other advanced catalytic systems to streamline the synthesis of the target compound.

Synthetic StrategyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, lower energy consumption. derpharmachemica.com
Aqueous-Phase Synthesis Environmentally friendly, improved safety, potential for simplified purification. rsc.orgacs.org
Novel Catalysis High efficiency under mild conditions, potential for regioselectivity, use of greener catalysts. nih.govorganic-chemistry.org

Exploration of Advanced Derivatization Techniques

Derivatization, the process of chemically modifying a core molecule, is fundamental to exploring structure-activity relationships (SAR) and optimizing a compound's properties. nih.govresearchgate.net For this compound, the chloro and amine groups at the C6 and C2 positions, respectively, are prime sites for modification.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position can be replaced by various nucleophiles to introduce a diverse range of functional groups. This strategy has been used in other naphthyridine series to introduce amines, which can modulate biological activity and physicochemical properties like solubility. nih.govnih.gov

Amine Group Modification: The 2-amino group can be acylated, alkylated, or used as a handle to build more complex structures, such as amides or sulfonamides. nih.gov These modifications can profoundly impact the molecule's ability to form hydrogen bonds and interact with biological targets.

Advanced Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-nitrogen bonds at the chloro-substituted position, enabling the introduction of aryl, heteroaryl, or complex side chains that are often crucial for potent biological activity.

Developing a library of derivatives based on the this compound scaffold will be essential for systematically probing its biological potential. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery and materials science. researchgate.net For this compound, integrating these approaches can guide the development of new analogues in a more targeted and efficient manner.

Future directions include:

Molecular Docking: In silico docking studies can predict how derivatives of this compound might bind to the active sites of various protein targets, such as kinases or DNA gyrase. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. researchgate.net This can reveal which chemical properties (e.g., electronic, steric, hydrophobic) are key for a desired effect, guiding further molecular design.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, assessing the stability of the interaction over time. rsc.org This can help validate docking results and provide a more nuanced understanding of the binding mode.

By using computational predictions to inform experimental work, researchers can reduce the number of compounds that need to be synthesized and tested, saving significant time and resources. nih.gov

Uncovering Novel Biological Activities and Therapeutic Applications

The 1,8-naphthyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a remarkable range of biological activities. tandfonline.comnih.govresearchgate.net While some halogenated 1,8-naphthyridine derivatives have been investigated for anticancer and anti-inflammatory properties, the full therapeutic potential of this compound remains largely untapped. researchgate.netdocumentsdelivered.com

Future research should systematically screen this compound and its derivatives to uncover novel activities. Based on the known properties of the broader 1,8-naphthyridine class, promising areas for investigation include:

Potential Therapeutic AreaRationale Based on 1,8-Naphthyridine Scaffold
Oncology Derivatives have shown activity as c-Met kinase inhibitors and cytotoxic agents. researchgate.netnih.gov
Infectious Diseases The scaffold is the basis for antibacterial agents (e.g., nalidixic acid) and has shown potential against tuberculosis and viruses. nih.govtandfonline.comrsc.org
Inflammatory Disorders Certain derivatives can modulate the production of pro-inflammatory cytokines. nih.govdocumentsdelivered.com
Neurological Disorders The scaffold has been explored for applications in neurodegenerative diseases like Parkinson's and Alzheimer's. tandfonline.comnih.govnih.gov

A comprehensive screening approach against a diverse panel of cell lines and biological targets is necessary to identify new and unexpected therapeutic applications for this chemical series. tandfonline.com

Addressing Challenges in the Development of Naphthyridine-Based Research Compounds

Despite their promise, the development of naphthyridine-based compounds is not without significant hurdles. Researchers working with this compound will likely face several challenges that need to be proactively addressed.

Synthetic Complexity: The synthesis of specific naphthyridine analogues can be exceptionally challenging, requiring multi-step procedures, protection/deprotection strategies, and difficult purifications. nih.govresearchgate.netacs.org Developing robust and scalable synthetic routes is a primary obstacle.

Physicochemical Properties: Naphthyridine derivatives can sometimes suffer from poor solubility, which can hamper biological testing and limit potential therapeutic applications. acs.org Future derivatization efforts must co-optimize for biological activity and drug-like properties such as solubility and metabolic stability.

Emergence of Resistance: For antimicrobial applications, the emergence of drug-resistant strains is a constant threat. rsc.org Research into derivatives of this compound must consider mechanisms that can overcome existing resistance pathways.

Target Identification: For compounds identified through phenotypic screening (i.e., they show activity against a whole cell or organism), determining the specific molecular mechanism of action is a major challenge. nih.govacs.org This step is crucial for further rational optimization.

Overcoming these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and innovative biological screening to fully realize the potential of the this compound scaffold.

Q & A

Q. What established methods are used to synthesize 6-Chloro-1,8-naphthyridin-2-amine, and what conditions optimize yield?

Answer: this compound is typically synthesized via nucleophilic substitution of chloro precursors with ammonia or amines. Key methods include:

  • Thermal amination : Reacting 2-chloro-3-nitro-1,8-naphthyridine with NH₃ in ethanol at 110°C yields 70% product .
  • Microwave-assisted synthesis : Using 2-amino-3-pyridinecarbonitrile and m-chlorobenzyl cyanide under microwave irradiation with trace KOH/H₂O achieves 98% yield .

Optimal conditions depend on substrate reactivity and steric effects. Lower temperatures (≤110°C) minimize side reactions, while microwave methods enhance efficiency.

Q. Table 1: Synthesis Method Comparison

MethodConditionsYieldReference
Thermal AminationNH₃/EtOH, 110°C, 24h70%
Microwave SynthesisKOH/H₂O, microwave, 30min98%

Q. What safety protocols are critical when handling amino-substituted naphthyridines?

Answer: While specific data for this compound is limited, analogous compounds (e.g., 1,8-naphthyridin-3-amine) require:

  • Protective gear : Nitrile gloves, chemical-resistant suits, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Waste disposal : Contaminated materials must follow hazardous waste regulations .

Q. How can researchers confirm successful amination of chloro-naphthyridines?

Answer: Characterization involves:

  • ¹H/¹³C NMR : Detect loss of chloro-substituent peaks and new NH₂ signals (~5–6 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Monitor reaction progress and purity (>95% ideal for downstream applications).

Advanced Research Questions

Q. How does microwave irradiation improve synthesis efficiency compared to thermal methods?

Answer: Microwave irradiation accelerates reaction kinetics via uniform heating, reducing side reactions. Evidence shows:

  • Higher yields : 98% vs. 70% in thermal methods due to rapid energy transfer .
  • Shorter reaction times : 30 minutes vs. 24 hours .
  • Solvent flexibility : Works in polar solvents (e.g., H₂O or ethanol) without decomposition.

Q. How can discrepancies in reported amination yields be resolved?

Answer: Contradictions arise from variables like:

  • Substrate purity : Impurities in chloro precursors reduce effective NH₃ interaction.
  • Catalyst choice : Trace KOH in microwave synthesis enhances nucleophilicity , while its absence in thermal methods lowers efficiency .
  • Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields.

Recommendation : Standardize substrate quality and replicate conditions across studies.

Q. What mechanistic insights explain nucleophilic substitution in naphthyridines?

Answer: The chloro group undergoes aromatic nucleophilic substitution (SNAr) due to:

  • Electron-deficient ring : Enhanced by nitro or electron-withdrawing groups (e.g., 3-nitro in ).
  • Activation : Ammonia acts as a nucleophile, attacking the para-position to the nitro group, followed by chloride elimination .

Q. How can the amino group in this compound be functionalized for further applications?

Answer: The amino group is amenable to:

  • Acylation : Acetic anhydride (Ac₂O) in benzene under reflux forms acetamido derivatives (75% yield) .
  • Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.

Q. What analytical challenges arise in characterizing this compound?

Answer: Key challenges include:

  • Solubility : Limited solubility in non-polar solvents complicates NMR analysis (use DMSO-d₆ or DMF-d₇).
  • Degradation : Hydrolysis under acidic/alkaline conditions requires neutral pH during storage .
  • By-product identification : MS/MS or tandem chromatography isolates impurities (e.g., residual chloro precursors).

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